An In-depth Technical Guide to (2-Amino-1,3-thiazol-5-yl)methanol
An In-depth Technical Guide to (2-Amino-1,3-thiazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-1,3-thiazol-5-yl)methanol is a heterocyclic organic compound featuring a core 2-aminothiazole scaffold. This scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its wide range of biological activities.[1][2] As a functionalized aminothiazole, (2-Amino-1,3-thiazol-5-yl)methanol serves primarily as a versatile synthetic intermediate and building block in the development of more complex molecules, including potential drug candidates.[3][4] Its structure combines the reactive amino group and a primary alcohol, offering multiple points for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, and the biological significance of its core structure.
Chemical and Physical Properties
(2-Amino-1,3-thiazol-5-yl)methanol is a yellow solid at room temperature.[5] The key identifying and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2-Amino-1,3-thiazol-5-yl)methanol | [4][5] |
| Synonyms | 2-Amino-5-thiazolemethanol, 2-Amino-5-(hydroxymethyl)thiazole | [4][5] |
| CAS Number | 131184-73-1 | [4] |
| Molecular Formula | C₄H₆N₂OS | [4] |
| Molecular Weight | 130.17 g/mol | [4] |
| Appearance | Yellow Solid | [5] |
| Boiling Point | 340.7 ± 17.0 °C (Predicted) | [5] |
| Density | 1.475 g/cm³ (Predicted) | [5] |
| pKa | 13.54 ± 0.10 (Predicted) | [5] |
| Solubility | Soluble in Dichloromethane, Methanol | [5] |
Spectral Data
| Spectroscopy | Characteristic Features for the 2-Aminothiazole Core | Reference(s) |
| ¹H NMR | -NH₂ protons: Broad singlet, typically δ 6.8-7.7 ppm.Thiazole ring proton (H-4): Singlet, typically δ 6.5-7.5 ppm.-CH₂OH protons: Singlet or multiplet, expected around δ 4.5-5.0 ppm.-OH proton: Broad singlet, variable chemical shift. | [6][7][8] |
| ¹³C NMR | C-2 (C-NH₂): δ 165-175 ppm.C-4: δ 105-115 ppm.C-5: δ 130-145 ppm.-CH₂OH: δ 55-65 ppm. | [6] |
| FT-IR (cm⁻¹) | N-H stretch (amine): 3100-3400 cm⁻¹ (often two bands).O-H stretch (alcohol): Broad, 3200-3600 cm⁻¹.C=N stretch (thiazole ring): ~1600-1650 cm⁻¹.C-N stretch: 1025-1150 cm⁻¹. | [6][9][10] |
| Mass Spec (MS) | Molecular Ion (M⁺): Expected at m/z = 130. | [7][9] |
Synthesis and Experimental Protocols
The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch Thiazole Synthesis .[11][12] This method involves the condensation reaction between an α-haloketone and a thiourea-containing compound.[13][14]
General Hantzsch Synthesis Workflow
The Hantzsch synthesis provides a direct and efficient route to the 2-aminothiazole core. The process begins with the halogenation of a ketone at the α-carbon, followed by a cyclocondensation reaction with thiourea.
Caption: Hantzsch synthesis workflow for 2-aminothiazole derivatives.
Representative Experimental Protocol
While a specific protocol for (2-Amino-1,3-thiazol-5-yl)methanol is not detailed in the literature, a general procedure based on the Hantzsch synthesis for analogous compounds can be adapted.[11][15][16] The synthesis would start from an appropriate α-halo-ketone or aldehyde precursor, such as 1-bromo-3-hydroxyacetone.
Materials:
-
1-bromo-3-hydroxypropan-2-one (or a suitable protected precursor)
-
Thiourea
-
Ethanol or similar polar solvent
-
Sodium bicarbonate or other mild base for workup
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate for drying
Procedure:
-
Reaction Setup: Dissolve stoichiometric equivalents of the α-bromoketone precursor and thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Cyclization: Heat the reaction mixture to reflux (typically 60-80°C) for a period of 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[11]
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Neutralize the solution with a 10% sodium bicarbonate solution, which will cause the thiazole product to precipitate.[6]
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure (2-Amino-1,3-thiazol-5-yl)methanol.[16]
Biological Significance and Applications
The core 2-aminothiazole structure is of significant interest to the pharmaceutical industry. Derivatives have demonstrated a wide spectrum of pharmacological activities.
Caption: Key biological activities associated with the 2-aminothiazole core.
-
Anticancer Activity: Many 2-aminothiazole derivatives have been investigated as potent anticancer agents, targeting various mechanisms within cancer cells.[1]
-
Antimicrobial Properties: The scaffold is integral to compounds showing significant antibacterial and antifungal activities.[1][2]
-
Anti-inflammatory Effects: Several derivatives have been synthesized and evaluated for their potential to reduce inflammation, showing activity comparable to standard drugs in some models.[1]
-
Antioxidant Potential: The heterocyclic nature of the ring system contributes to the antioxidant properties observed in some derivatives.[17]
-
Synthetic Applications: Beyond direct biological activity, (2-Amino-1,3-thiazol-5-yl)methanol is a key reactant for creating imino-quinone methide intermediates, which are valuable in further organic synthesis.[4]
Safety and Handling
While a specific Safety Data Sheet (SDS) for (2-Amino-1,3-thiazol-5-yl)methanol is not widely available, general precautions for handling aminothiazole derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. Avoid creating dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, refrigeration under an inert atmosphere (e.g., argon) at 2–8 °C is recommended.[5]
-
Hazards: Based on similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed.[5]
Conclusion
(2-Amino-1,3-thiazol-5-yl)methanol is a valuable chemical intermediate whose core structure is associated with a wealth of biological activities. Its synthesis is accessible through established methods like the Hantzsch reaction. The presence of both an amino and a hydroxyl group provides synthetic handles for elaboration into a diverse range of more complex molecules, making it a compound of high interest for researchers in medicinal chemistry and drug discovery. Careful handling and adherence to safety protocols are essential when working with this and related compounds.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scbt.com [scbt.com]
- 5. 2-Amino-5-thiazolemethanol | 131184-73-1 [amp.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 9. Thiazole, 2-amino-5-methyl- [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Thiazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
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